molecular formula C9H7N3O4 B11885355 4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one CAS No. 63135-30-8

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one

Cat. No.: B11885355
CAS No.: 63135-30-8
M. Wt: 221.17 g/mol
InChI Key: QHKFZZRBKMFSAY-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of a nitro group to a naphthyridine precursor.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Hydroxylation: Introduction of a hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-methyl-3-nitroquinoline
  • 4-Hydroxy-1-methyl-3-nitropyridine

Uniqueness

4-Hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2(1H)-one may have unique properties such as specific binding affinities, reactivity, or biological activity that distinguish it from similar compounds.

Properties

CAS No.

63135-30-8

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

4-hydroxy-1-methyl-3-nitro-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H7N3O4/c1-11-8-5(3-2-4-10-8)7(13)6(9(11)14)12(15)16/h2-4,13H,1H3

InChI Key

QHKFZZRBKMFSAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=C(C1=O)[N+](=O)[O-])O

Origin of Product

United States

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